2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is a derivative of ethan-1-amine, where the phenyl ring is substituted with two fluorine atoms and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluoro-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce the aldehyde to an alcohol.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
- 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride
Uniqueness
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12ClF2NO |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-(2,4-difluoro-3-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-13-9-7(10)3-2-6(4-5-12)8(9)11;/h2-3H,4-5,12H2,1H3;1H |
InChI Key |
TWZKKFWJHOZEGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CCN)F.Cl |
Origin of Product |
United States |
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